![molecular formula C13H14ClNO2 B2658331 2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one CAS No. 1519204-68-2](/img/structure/B2658331.png)
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one
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Overview
Description
“2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 1519204-68-2 . It has a molecular weight of 251.71 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "2-chloro-1-(5-isopropoxy-1H-indol-3-yl)ethan-1-one" . The InChI code for this compound is "1S/C13H14ClNO2/c1-8(2)17-9-3-4-12-10(5-9)11(7-15-12)13(16)6-14/h3-5,7-8,15H,6H2,1-2H3" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.71 . It is typically stored at room temperature and comes in a powder form . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
- The compound’s structure includes a chloroacetamide group and a phenyl ring, making it an isoquinoline precursor .
- IQP likely regulates spontaneous contractile activity of gastric smooth muscle by affecting nNOS/NO function .
Synthesis and Chemical Structure
Biological Activity and Mechanism
Potential Applications
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(5-propan-2-yloxy-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(2)17-9-3-4-12-10(5-9)11(7-15-12)13(16)6-14/h3-5,7-8,15H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJJMLWLJKTIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one |
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